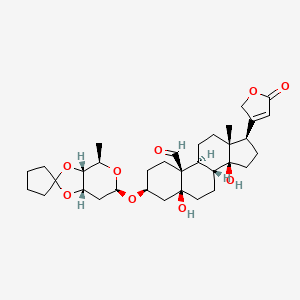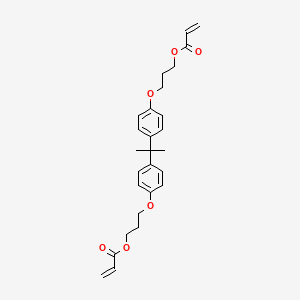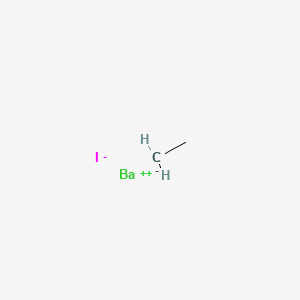
barium(2+);ethane;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);ethane;iodide is a compound that consists of barium ions (Ba²⁺), ethane (C₂H₆), and iodide ions (I⁻) Barium is a group 2 element, and iodine is a group 17 element, making barium a metal and iodine a halogen The compound is typically represented by the chemical formula BaI₂, indicating that it contains one barium ion and two iodide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium iodide can be synthesized through several methods. One common method involves the direct reaction of barium metal with iodine: [ \text{Ba} + \text{I}_2 \rightarrow \text{BaI}_2 ] This reaction requires heating to facilitate the combination of the highly reactive metal and halogen .
Another method involves the reaction of barium carbonate or barium hydroxide with hydroiodic acid: [ \text{BaCO}_3 + 2\text{HI} \rightarrow \text{BaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ] [ \text{Ba(OH)}_2 + 2\text{HI} \rightarrow \text{BaI}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of barium iodide typically involves the reaction of barium nitrate with potassium iodide in an aqueous solution: [ \text{Ba(NO}_3)_2 + 2\text{KI} \rightarrow \text{BaI}_2 + 2\text{KNO}_3 ] This method is efficient and produces barium iodide in its dihydrate form, which can be converted to the anhydrous form by heating .
Chemical Reactions Analysis
Types of Reactions
Barium iodide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Barium iodide can be reduced with lithium biphenyl to produce a highly active form of barium metal.
Substitution Reactions: It reacts with alkyl potassium compounds to form organobarium compounds.
Double Displacement Reactions: When mixed with potassium bromide, it forms potassium iodide and barium bromide.
Common Reagents and Conditions
Oxidizing Agents: Lithium biphenyl for reduction reactions.
Substituting Agents: Alkyl potassium compounds for substitution reactions.
Aqueous Solutions: Potassium bromide for double displacement reactions.
Major Products
Barium Bromide: Formed from the reaction with potassium bromide.
Organobarium Compounds: Formed from substitution reactions with alkyl potassium compounds.
Scientific Research Applications
Barium iodide has several applications in scientific research:
High-Pressure Studies: It is used to study the behavior of materials under high pressure, including superconductivity and phase transitions.
Materials Science: It is involved in the time-programming of supramolecular assembly and sol-gel transitions.
Optical Properties: Research into its optical properties and conduction characteristics.
Mechanism of Action
The mechanism of action of barium iodide involves its ionic nature,
Properties
CAS No. |
40673-43-6 |
|---|---|
Molecular Formula |
C2H5BaI |
Molecular Weight |
293.29 g/mol |
IUPAC Name |
barium(2+);ethane;iodide |
InChI |
InChI=1S/C2H5.Ba.HI/c1-2;;/h1H2,2H3;;1H/q-1;+2;/p-1 |
InChI Key |
LDBCUAWUTRHUNY-UHFFFAOYSA-M |
Canonical SMILES |
C[CH2-].[I-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
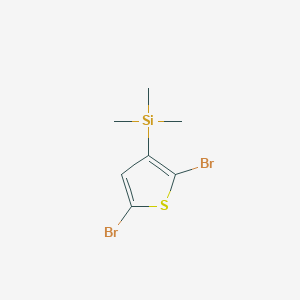
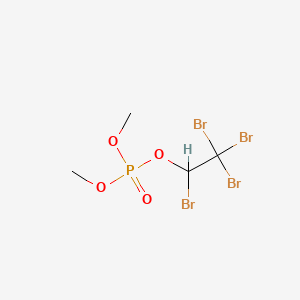
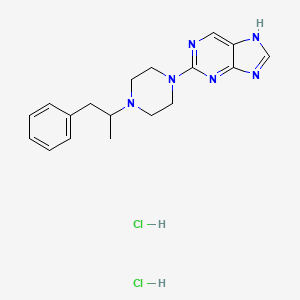
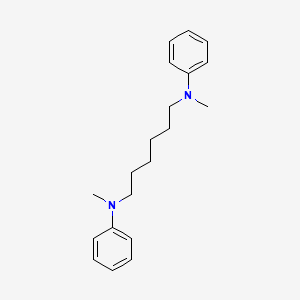
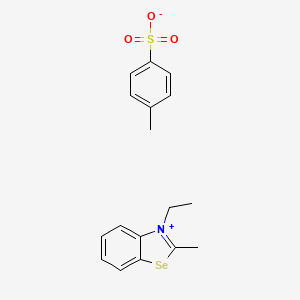

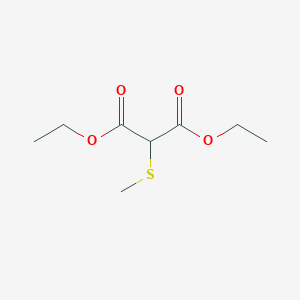
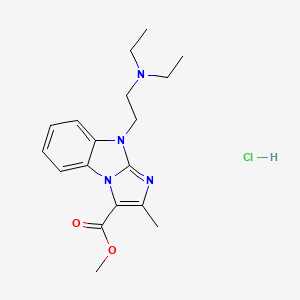
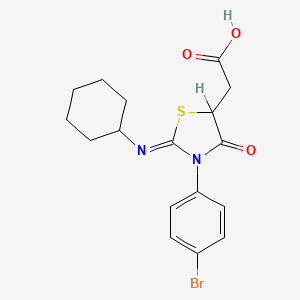
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)

